molecular formula C15H14ClNO2 B14459502 Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate CAS No. 67846-65-5

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate

Katalognummer: B14459502
CAS-Nummer: 67846-65-5
Molekulargewicht: 275.73 g/mol
InChI-Schlüssel: AFQIBKPAYGTAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorophenyl and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate typically involves the esterification of 4-[(4-chlorophenyl)(methyl)amino]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous feeding of 4-[(4-chlorophenyl)(methyl)amino]benzoic acid and methanol into a reactor containing a strong acid catalyst. The reaction mixture is then heated to reflux, and the product is continuously removed and purified through distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and methylamino group makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Eigenschaften

CAS-Nummer

67846-65-5

Molekularformel

C15H14ClNO2

Molekulargewicht

275.73 g/mol

IUPAC-Name

methyl 4-(4-chloro-N-methylanilino)benzoate

InChI

InChI=1S/C15H14ClNO2/c1-17(14-9-5-12(16)6-10-14)13-7-3-11(4-8-13)15(18)19-2/h3-10H,1-2H3

InChI-Schlüssel

AFQIBKPAYGTAHX-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)C(=O)OC)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.